(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753094
InChI: InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+
SMILES:
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

CAS No.:

Cat. No.: VC15753094

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol -

Specification

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
IUPAC Name (E)-4-(oxan-2-yloxy)non-2-en-1-ol
Standard InChI InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+
Standard InChI Key FIQGQPUYKMJMOV-VQHVLOKHSA-N
Isomeric SMILES CCCCCC(/C=C/CO)OC1CCCCO1
Canonical SMILES CCCCCC(C=CCO)OC1CCCCO1

Introduction

Structural and Chemical Properties of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

Molecular Architecture

The compound features a trans-configured double bond at the 2-position of the nonenol chain, confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 7 Hz for vinyl protons) . The THP ether moiety, a six-membered cyclic ether, is attached via an oxygen linkage at the 4-position, enhancing the molecule’s stability and modulating its solubility in polar solvents. The hydroxyl group at the 1-position enables participation in hydrogen bonding and serves as a handle for further chemical modifications.

Table 1: Key Physical and Spectroscopic Data

PropertyValue/DescriptionSource Citation
Molecular FormulaC₁₄H₂₆O₃
Molecular Weight242.35 g/mol
¹H NMR (CDCl₃)δ 5.8–5.65 (m, 2H, =CH), 3.96 (d, J=7 Hz, 2H, OCH₂), 1.41 (sextet, 2H, CH₂), 0.91 (t, 3H, CH₃)
¹³C NMRδ 136.7 (C=CH), 126.7 (CH₂=CH), 34.3 (OCH₂), 13.8 (CH₃)
MS (Electrospray)m/z 165.1/163.1 (M+H⁺, bromine isotopes)

Synthesis and Reaction Pathways

Scheme 1: Key Synthetic Steps

  • Bromination:
    (E)-2-Hexen-1-olPBr3,CH2Cl2(E)-1-Bromo-2-hexene\text{(E)-2-Hexen-1-ol} \xrightarrow{\text{PBr}_3, \text{CH}_2\text{Cl}_2} \text{(E)-1-Bromo-2-hexene} .

  • Displacement and Cyclization:
    (E)-1-Bromo-2-hexene+3-(THP-oxy)propynyl MgBrCuCNEnyne 3\text{(E)-1-Bromo-2-hexene} + \text{3-(THP-oxy)propynyl MgBr} \xrightarrow{\text{CuCN}} \text{Enyne 3} .

  • Deprotection and Reduction:
    Enyne 3Oxalic Acid, MeOH(E,E)-2,5-Nonadien-1-olLiAlH4Reduced Intermediate\text{Enyne 3} \xrightarrow{\text{Oxalic Acid, MeOH}} \text{(E,E)-2,5-Nonadien-1-ol} \xrightarrow{\text{LiAlH}_4} \text{Reduced Intermediate} .

Reactivity and Functionalization

Hydroxyl Group Transformations

The primary alcohol group in (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol undergoes typical alcohol reactions, including:

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

  • Oxidation: Conversion to aldehydes or ketones using IBX or pyridinium chlorochromate (PCC).

  • Sulfonylation: Formation of sulfonate esters for nucleophilic substitution reactions .

THP Ether Stability

The THP group is stable under acidic and basic conditions but can be cleaved using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the free alcohol. This property is exploited in multi-step syntheses to protect alcohol functionalities temporarily .

Applications in Organic Synthesis

Intermediate for Antiviral Agents

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol serves as a precursor in synthesizing Triacsin C analogs, which inhibit long-chain fatty acyl-CoA synthetase (ACSL) and exhibit antiviral activity against rotaviruses . The compound’s unsaturated backbone and THP ether are critical for binding to viral replication machinery.

Building Block for Natural Products

The compound’s stereochemistry and functional groups make it suitable for constructing complex natural products, such as epothilones and terpenoids, via cyclization and cross-coupling reactions . For example, intramolecular radical additions to cyclohexene-bound exo-methylene groups, as reported in annulated tetrahydrofuran syntheses, leverage similar intermediates .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBiological Relevance
2-Nonen-1-olLinear primary alcohol; no ether groupsFlavoring agent; limited bioactivity
4-(THP-oxy)butan-1-olShorter carbon chain; similar ether groupSolubility modifier in drug design
Triacsin CTriene backbone; ACSL inhibitionAntiviral, antifungal applications

The presence of the THP ether in (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol distinguishes it from simpler unsaturated alcohols, enhancing its stability and enabling precise stereochemical control in downstream reactions .

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